molecular formula C19H17N5O2 B14126759 N2,N6-bis(4-aminophenyl)-2,6-Pyridinedicarboxamide

N2,N6-bis(4-aminophenyl)-2,6-Pyridinedicarboxamide

Cat. No.: B14126759
M. Wt: 347.4 g/mol
InChI Key: YXZSTMWYJBSWMQ-UHFFFAOYSA-N
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Description

N2,N6-bis(4-aminophenyl)-2,6-Pyridinedicarboxamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two aminophenyl groups attached to a pyridine ring through carboxamide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-bis(4-aminophenyl)-2,6-Pyridinedicarboxamide typically involves the reaction of 2,6-pyridinedicarboxylic acid with 4-aminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N2,N6-bis(4-aminophenyl)-2,6-Pyridinedicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aminophenyl groups can undergo substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of corresponding nitro or quinone derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N2,N6-bis(4-aminophenyl)-2,6-Pyridinedicarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N2,N6-bis(4-aminophenyl)-2,6-Pyridinedicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its aminophenyl groups allow it to interact with nucleophilic and electrophilic sites, modulating the activity of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N2,N6-bis(4-aminophenyl)naphthalene-2,6-dicarboxamide
  • Pyridine-2,6-dicarboxamide derivatives
  • Furan-2,5-dicarboxamide derivatives

Uniqueness

N2,N6-bis(4-aminophenyl)-2,6-Pyridinedicarboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

2-N,6-N-bis(4-aminophenyl)pyridine-2,6-dicarboxamide

InChI

InChI=1S/C19H17N5O2/c20-12-4-8-14(9-5-12)22-18(25)16-2-1-3-17(24-16)19(26)23-15-10-6-13(21)7-11-15/h1-11H,20-21H2,(H,22,25)(H,23,26)

InChI Key

YXZSTMWYJBSWMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)NC2=CC=C(C=C2)N)C(=O)NC3=CC=C(C=C3)N

Origin of Product

United States

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